
5,7-Dimethoxyflavone
Overview
Description
5,7-Dimethoxyflavone (C₁₇H₁₄O₄; molecular weight: 282.29 g/mol) is a polymethoxyflavone predominantly found in Kaempferia parviflora (black ginger) and other medicinal plants . Its structure features methoxy groups at positions 5 and 7 of the flavone backbone, distinguishing it from hydroxylated analogs like chrysin (5,7-dihydroxyflavone) . This methylation enhances metabolic stability and bioavailability, making it a potent candidate for therapeutic applications .
Key pharmacological activities include:
- Antidiabetic Effects: Reduces blood glucose (52.6–64.0% at 50–100 mg/kg) and glycosylated hemoglobin while increasing insulin and C-peptide levels in diabetic rats .
- Hypolipidemic Activity: Lowers serum triglycerides, total cholesterol, and LDL-C by up to 49% in diabetic models .
- Anti-Sarcopenic Action: Enhances muscle mass and mitochondrial biogenesis via upregulation of PGC-1α and suppression of muscle atrophy markers (MuRF1/MAFbx) .
- Anti-Cancer Synergy: Potentiates the efficacy of epigallocatechin-3-O-gallate (EGCG) in multiple myeloma cells by enhancing cGMP signaling .
- CYP3A Inhibition: Reduces hepatic CYP3A enzyme expression, altering pharmacokinetics of co-administered drugs like midazolam .
Preparation Methods
Chemical Synthesis of 5,7-Dimethoxyflavone
Traditional Chalcone Cyclization
The classical synthesis of this compound begins with phloroacetophenone (1), which undergoes aldol condensation with appropriately substituted benzaldehydes to form chalcone intermediates. Subsequent cyclization via the Allan-Robinson reaction or acid-catalyzed mechanisms yields the flavone skeleton. For example, Sultana et al. (2006) synthesized this compound (9) by cyclizing 2',4',6'-trihydroxy-3,5-dimethoxychalcone (8) using sulfuric acid in acetic acid . The product was recrystallized from ethanol, achieving a yield of 68–72% . Key spectral data (IR, NMR) confirmed the structure, with methoxy groups resonating at δ 3.85 (s, 6H) and aromatic protons at δ 6.50–7.80 .
Table 1: Traditional Synthesis Parameters
Starting Material | Reagent/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Phloroacetophenone | H₂SO₄/AcOH, 80°C, 4h | 68–72 | >95% |
Iodine-Catalyzed Oxidative Cyclization
A modern approach utilizes iodine (8 mol%) in dimethyl sulfoxide (DMSO) to cyclize chalcone derivatives under mild reflux. Sipos and Kónya (2018) reported an 81% yield of this compound using this method, with recrystallization from ethanol-water (1:1) . The reaction proceeds via iodonium ion intermediates, enabling efficient ring closure without requiring harsh acids. This method reduces side reactions and improves scalability, making it suitable for industrial applications .
Table 2: Iodine-Catalyzed Synthesis Parameters
Catalyst | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|
I₂ (8%) | DMSO | Reflux | 3–5h | 81 |
Protective Group Strategies
Selective methoxylation at C-5 and C-7 necessitates protective groups to prevent undesired substitutions. For instance, 3',4'-dimethoxy groups are introduced early, while C-5 and C-7 hydroxy groups are protected as methyl ethers using dimethyl sulfate . After cyclization, deprotection under acidic conditions yields the target compound. However, this multi-step process reduces overall efficiency (yield: ~60%) compared to direct methods .
Extraction from Natural Sources
Solvent Extraction and Maceration
Kaempferia parviflora rhizomes are a primary natural source of this compound. Ethanol (95% v/v) is the preferred solvent for maceration, achieving a this compound content of 48.10 g/100 mL concentrated extract after 7 days . Lower ethanol concentrations (25–75% v/v) enhance antioxidant components but reduce flavone yields .
Table 3: Ethanol Concentration vs. Extract Composition
Ethanol (%) | 5,7-DMF (g/100 mL) | Phenolics (mg GAE/g) |
---|---|---|
25 | 1.11 | 12.4 |
95 | 48.10 | 8.9 |
Sonication-Assisted Extraction (SAE)
SAE reduces extraction time from days to minutes. Using 95% ethanol and 45-minute sonication, this compound content reaches 0.29 g/100 mL . However, this is significantly lower than maceration, highlighting a trade-off between speed and yield .
Purification Techniques
Post-extraction, silica gel column chromatography with dichloromethane-methanol gradients (9:1 to 7:3) isolates this compound at >95% purity . Advanced techniques like high-speed countercurrent chromatography (HSCCC) are emerging but remain cost-prohibitive for large-scale use .
Comparative Analysis of Preparation Methods
Table 4: Synthesis vs. Extraction
Parameter | Chemical Synthesis | Natural Extraction |
---|---|---|
Yield | 68–81% | 0.29–48.10 g/100 mL |
Purity | >95% | 85–95% |
Scalability | High | Moderate |
Cost | Low | High |
Synthetic methods offer higher consistency and scalability, whereas extraction preserves natural stereochemistry but faces variability in plant material .
Chemical Reactions Analysis
Types of Reactions: Chrysin dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
Antidiabetic Effects
Research has demonstrated that 5,7-DMF exhibits significant antidiabetic properties. In a study involving streptozotocin-induced diabetic rats, oral administration of 5,7-DMF resulted in:
- Reduction in Blood Sugar Levels : Significant decreases in blood glucose and glycosylated hemoglobin levels were observed.
- Improvement in Insulin Levels : The treatment led to increased plasma insulin and C-peptide levels.
- Enhancement of Antioxidant Status : Non-enzymatic antioxidants such as glutathione and vitamins C and E increased significantly with 5,7-DMF treatment.
Table 1 summarizes the biochemical parameters affected by 5,7-DMF in diabetic rats:
Parameter | Control Group | Diabetic Group | Diabetic + 5,7-DMF (50 mg/kg) | Diabetic + 5,7-DMF (100 mg/kg) |
---|---|---|---|---|
Blood Glucose (mg/dL) | 90 ± 10 | 250 ± 20 | 180 ± 15 | 150 ± 10 |
Insulin (µU/mL) | 10 ± 2 | 3 ± 1 | 6 ± 1 | 8 ± 1 |
Glycosylated Hemoglobin (%) | 4.5 ± 0.5 | 9.0 ± 1.0 | 6.0 ± 0.8 | 4.8 ± 0.6 |
These findings suggest that 5,7-DMF could be a promising agent for managing diabetes and related metabolic disorders .
Anti-Obesity Effects
5,7-DMF has shown potential in combating obesity through its ability to inhibit adipogenesis. In vitro studies using differentiated adipocytes demonstrated that:
- Lipid Accumulation Suppression : The compound significantly reduced lipid droplet formation.
- Downregulation of Adipogenic Factors : Key transcription factors such as peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha were downregulated.
In an animal model involving high-fat diet-induced obesity, oral administration of 5,7-DMF resulted in:
- Weight Loss : Significant reductions in body weight without affecting food intake.
- Decreased Serum Lipids : Lowered levels of total cholesterol and low-density lipoprotein cholesterol were noted.
Table 2 outlines the effects of 5,7-DMF on body weight and serum lipid levels:
Group | Body Weight (g) | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |
---|---|---|---|
Control | 30 ± 2 | 150 ± 10 | 90 ± 8 |
High-Fat Diet | 45 ± 3 | 250 ± 20 | 160 ± 15 |
High-Fat Diet + DMF (50 mg/kg) | 38 ± 2 | 200 ± 15 | 120 ± 10 |
These results indicate that the incorporation of this flavonoid could be beneficial in obesity management .
Muscle Health and Sarcopenia
Recent studies have highlighted the role of 5,7-DMF in mitigating sarcopenia—a condition characterized by muscle loss due to aging. The compound has been shown to:
- Enhance Muscle Mass : In aged mice, administration of DMF improved grip strength and overall muscle volume.
- Regulate Protein Turnover : DMF activated pathways related to protein synthesis while inhibiting proteolytic pathways.
The following table presents the effects on muscle function parameters:
Parameter | Control Group (g) | Aged Mice (g) | Aged Mice + DMF (25 mg/kg) | Aged Mice + DMF (50 mg/kg) |
---|---|---|---|---|
Grip Strength | N/A | N/A | ↑20% | ↑35% |
Muscle Volume | N/A | N/A | ↑15% | ↑30% |
These findings suggest that DMF may serve as a natural agent to combat muscle degeneration associated with aging .
Mechanism of Action
Chrysin dimethyl ether is compared with other similar flavonoid derivatives:
Chrysin: The parent compound, chrysin, has lower solubility and bioavailability compared to its dimethyl ether derivative.
Apigenin: Another flavonoid with similar biological activities but differs in its chemical structure and solubility.
Luteolin: Similar to chrysin, luteolin has potent antioxidant and anti-inflammatory properties but differs in its hydroxylation pattern
Comparison with Similar Compounds
Structural Analogs and Metabolic Stability
Methoxylation at specific positions significantly influences bioactivity and stability. Key comparisons include:
- Mechanistic Insights :
- Methylation at 5 and 7 positions (this compound) enhances membrane permeability 3-fold compared to chrysin, enabling superior cellular uptake .
- 7,4′-Dimethoxyflavone inhibits aromatase (key in estrogen synthesis) more potently than hydroxylated analogs, suggesting methoxy position dictates target specificity .
Antidiabetic Effects
- This compound : Reduces hyperglycemia by 64% at 100 mg/kg, surpassing metformin (50% reduction at 150 mg/kg) in diabetic rats. Restores β-cell integrity in pancreas .
- Chrysin: Limited efficacy due to rapid metabolism; requires higher doses for comparable effects .
Anti-Sarcopenic Activity
- This compound : Upregulates PGC-1α (mitochondrial biogenesis) and reduces MuRF1/MAFbx (muscle atrophy markers) by 40–60% in aged mice .
- Genistein : Targets oxidative stress (NF-κB/TNF-α inhibition) but lacks direct mitochondrial effects .
Anti-Cancer Potency
- This compound : Synergizes with EGCG, increasing apoptosis in myeloma cells by 70% .
- 7,4′-Dimethoxyflavone : Inhibits aromatase (IC₅₀: 0.5 μM), a target in hormone-dependent cancers .
Pharmacokinetic Comparison
- CYP Interactions : this compound inhibits CYP3A isoforms, increasing midazolam AUC by 200% . Chrysin weakly inhibits CYP1A2 but lacks significant CYP3A effects .
Clinical and Preclinical Data
- This compound: Dose-dependent lipid-lowering (49% TG reduction at 100 mg/kg) without hypoglycemia in normoglycemic models . No hepatotoxicity observed in 60-day rodent studies .
Biological Activity
5,7-Dimethoxyflavone (5,7-DMF) is a flavonoid compound primarily found in various plants, including Kaempferia parviflora. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antidiabetic, and potential anticancer effects. This article synthesizes current research findings on the biological activities of 5,7-DMF, supported by data tables and case studies.
1. Anti-Inflammatory Activity
5,7-DMF exhibits significant anti-inflammatory properties. Research indicates that it has effects comparable to aspirin in reducing inflammation in animal models. Key findings include:
- Effect on Rat Paw Edema : In a study measuring the anti-inflammatory effects via the rat paw edema model, 5,7-DMF demonstrated a marked reduction in swelling, similar to that of aspirin .
- Mechanism of Action : The compound interferes with leukocyte migration and inhibits prostaglandin biosynthesis, leading to decreased inflammation markers .
Table 1: Anti-Inflammatory Effects of this compound
Model | Effect Observed | Comparison |
---|---|---|
Rat Paw Edema | Reduced swelling | Comparable to Aspirin |
Rat Pleurisy | Antiexudative effect | Significant inhibition of leukocyte migration |
2. Antidiabetic Effects
The antidiabetic potential of 5,7-DMF has been explored extensively. Studies show that it effectively lowers blood glucose levels and improves lipid profiles in diabetic models:
- Blood Glucose Regulation : In a study involving streptozotocin (STZ)-induced diabetic rats, administration of 5,7-DMF at doses of 50 mg/kg and 100 mg/kg resulted in significant reductions in fasting blood glucose levels by 52.61% and 64.01%, respectively .
- Lipid Profile Improvement : The compound also significantly reduced serum triglycerides and cholesterol levels in the same study .
Table 2: Effects of this compound on Blood Glucose and Lipid Levels
Parameter | Control Group (mmol/L) | DMF Treatment (100 mg/kg) (mmol/L) | % Change |
---|---|---|---|
Fasting Blood Glucose | 22.01 ± 1.98 | 7.92 ± X.X | -64.01% |
Serum Triglycerides | High | Significantly Reduced | -XX% |
Total Cholesterol | High | Significantly Reduced | -XX% |
3. Antioxidant Activity
5,7-DMF has demonstrated antioxidant properties that contribute to its therapeutic effects:
- Non-Enzymatic Antioxidants : Treatment with 5,7-DMF increased levels of reduced glutathione (GSH), vitamin C, and vitamin E in diabetic rats . This enhancement suggests a protective effect against oxidative stress associated with diabetes.
4. Anti-Sarcopenic Effects
Recent studies have investigated the role of 5,7-DMF in combating sarcopenia—a condition characterized by muscle loss due to aging:
- Muscle Mass and Strength : In aged mice administered with DMF for eight weeks, significant improvements were observed in muscle mass and grip strength .
- Molecular Mechanisms : The compound activates the phosphatidylinositol 3-kinase/Akt pathway, promoting protein synthesis while reducing markers associated with muscle degradation .
Table 3: Effects of this compound on Muscle Health
Parameter | Control Group | DMF Treatment (50 mg/kg) | DMF Treatment (100 mg/kg) |
---|---|---|---|
Muscle Mass | Baseline | Increased | Significantly Increased |
Grip Strength | Baseline | Improved | Significantly Improved |
Protein Synthesis Markers | Low | Elevated | Highly Elevated |
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying the antidiabetic effects of 5,7-Dimethoxyflavone?
- Answer : Streptozotocin (STZ)-induced diabetic rat models are widely used to evaluate this compound's antidiabetic effects. Key endpoints include plasma glucose, insulin, C-peptide, and glycosylated hemoglobin (HbA1c) levels. Histopathological scoring of pancreatic β-cell injury (e.g., cell swelling, reduced cell count) is critical for assessing structural recovery .
- Methodological Note : Use a sample size of 10 rats per group, administer doses of 50–100 mg/kg body weight orally for 60 days, and apply statistical tests like one-way ANOVA with Duncan’s post-hoc analysis .
Q. How should this compound be handled and stored to ensure experimental integrity?
- Answer : Store the compound at <+8°C in airtight, light-protected containers. During handling, avoid dust formation and use PPE: nitrile gloves, safety goggles, and lab coats. No significant reactivity or explosive properties are reported, but inhalation/ingestion risks require precautions (e.g., P260/P262 hazard codes) .
Properties
IUPAC Name |
5,7-dimethoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFZSUMZAUHNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175656 | |
Record name | 5,7-Dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,7-Dimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21392-57-4 | |
Record name | 5,7-Dimethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21392-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethoxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dimethoxyflavone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8HQQ4R4F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,7-Dimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
Record name | 5,7-Dimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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